Cas no 2229475-78-7 (2-2-(difluoromethoxy)-3-methylphenyloxirane)

2-2-(Difluoromethoxy)-3-methylphenyloxirane is a specialized epoxide compound featuring a difluoromethoxy substituent on a methyl-substituted phenyl ring. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly for the construction of fluorinated intermediates. The presence of the difluoromethoxy group enhances lipophilicity and metabolic stability, which is advantageous in pharmaceutical and agrochemical applications. The oxirane (epoxide) ring offers a versatile handle for nucleophilic ring-opening reactions, enabling further functionalization. Its well-defined stereochemistry and high purity ensure consistent performance in precision synthesis. This compound is particularly useful in the development of bioactive molecules where fluorination is desired for improved properties.
2-2-(difluoromethoxy)-3-methylphenyloxirane structure
2229475-78-7 structure
Product name:2-2-(difluoromethoxy)-3-methylphenyloxirane
CAS No:2229475-78-7
MF:C10H10F2O2
Molecular Weight:200.182010173798
CID:6111290
PubChem ID:165709672

2-2-(difluoromethoxy)-3-methylphenyloxirane 化学的及び物理的性質

名前と識別子

    • 2-2-(difluoromethoxy)-3-methylphenyloxirane
    • 2229475-78-7
    • EN300-1970590
    • 2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
    • インチ: 1S/C10H10F2O2/c1-6-3-2-4-7(8-5-13-8)9(6)14-10(11)12/h2-4,8,10H,5H2,1H3
    • InChIKey: KTUNQJTXGMACNC-UHFFFAOYSA-N
    • SMILES: FC(OC1C(C)=CC=CC=1C1CO1)F

計算された属性

  • 精确分子量: 200.06488588g/mol
  • 同位素质量: 200.06488588g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 199
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.8Ų
  • XLogP3: 2.7

2-2-(difluoromethoxy)-3-methylphenyloxirane Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1970590-0.1g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
0.1g
$1005.0 2023-09-16
Enamine
EN300-1970590-1g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
1g
$1142.0 2023-09-16
Enamine
EN300-1970590-0.05g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
0.05g
$959.0 2023-09-16
Enamine
EN300-1970590-0.25g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
0.25g
$1051.0 2023-09-16
Enamine
EN300-1970590-5.0g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
5g
$3313.0 2023-05-31
Enamine
EN300-1970590-5g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
5g
$3313.0 2023-09-16
Enamine
EN300-1970590-10g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
10g
$4914.0 2023-09-16
Enamine
EN300-1970590-0.5g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
0.5g
$1097.0 2023-09-16
Enamine
EN300-1970590-1.0g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
1g
$1142.0 2023-05-31
Enamine
EN300-1970590-10.0g
2-[2-(difluoromethoxy)-3-methylphenyl]oxirane
2229475-78-7
10g
$4914.0 2023-05-31

2-2-(difluoromethoxy)-3-methylphenyloxirane 関連文献

2-2-(difluoromethoxy)-3-methylphenyloxiraneに関する追加情報

Recent Advances in the Study of 2-2-(Difluoromethoxy)-3-methylphenyloxirane (CAS: 2229475-78-7)

The compound 2-2-(difluoromethoxy)-3-methylphenyloxirane (CAS: 2229475-78-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This epoxide derivative, characterized by its unique difluoromethoxy and methylphenyl substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanistic pathways, and biological activities, particularly in the context of drug discovery and development.

A 2023 study published in the Journal of Medicinal Chemistry elucidated the synthetic route for 2-2-(difluoromethoxy)-3-methylphenyloxirane, highlighting its high yield and scalability. The researchers employed a novel catalytic system involving palladium complexes, which significantly improved the efficiency of the epoxidation process. This advancement is critical for the large-scale production of the compound, which is being explored as a key intermediate in the synthesis of bioactive molecules.

In terms of biological activity, recent preclinical investigations have demonstrated that 2-2-(difluoromethoxy)-3-methylphenyloxirane exhibits potent anti-inflammatory and anticancer properties. A study conducted by a team at the University of Cambridge revealed that the compound inhibits the NF-κB signaling pathway, a key regulator of inflammation and cancer progression. These findings were further corroborated by in vivo experiments, where the compound showed significant efficacy in reducing tumor growth in murine models.

Another groundbreaking study, published in Nature Chemical Biology, explored the compound's potential as a modulator of cytochrome P450 enzymes. The researchers found that 2-2-(difluoromethoxy)-3-methylphenyloxirane selectively inhibits CYP3A4, an enzyme involved in the metabolism of numerous drugs. This property could be leveraged to enhance the bioavailability of co-administered therapeutics, thereby improving treatment outcomes in conditions such as cancer and infectious diseases.

Despite these promising findings, challenges remain in the clinical translation of 2-2-(difluoromethoxy)-3-methylphenyloxirane. Pharmacokinetic studies indicate that the compound has a relatively short half-life, necessitating the development of sustained-release formulations. Additionally, further toxicological assessments are required to ensure its safety profile in humans. Ongoing research is addressing these issues, with several pharmaceutical companies investing in the optimization of this compound for therapeutic use.

In conclusion, 2-2-(difluoromethoxy)-3-methylphenyloxirane (CAS: 2229475-78-7) represents a versatile and promising candidate in the realm of chemical biology and drug development. Its unique chemical structure and multifaceted biological activities make it a valuable subject of ongoing research. Future studies are expected to delve deeper into its mechanisms of action and explore its potential in combination therapies, paving the way for innovative treatment strategies.

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